N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine

Übersicht

Beschreibung

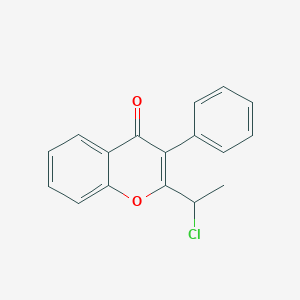

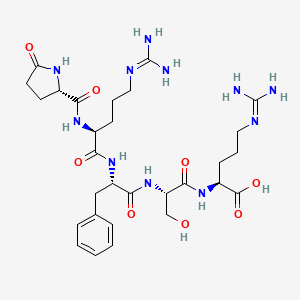

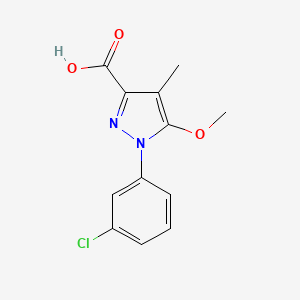

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine, commonly known as DMAG, is a synthetic compound that has gained significant attention in the field of scientific research. DMAG is a small molecule inhibitor of heat shock protein 90 (Hsp90), which is a molecular chaperone that plays a critical role in the folding, stabilization, and degradation of various client proteins.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research efforts have focused on the synthesis and evaluation of compounds related to N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine, exploring their potential applications in biological contexts. For instance, Cioffi et al. (2016) discuss the development of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), which showed promising in vitro and in vivo activity, highlighting the therapeutic potential of manipulating glycine levels in the brain for neurological conditions. This research underscores the importance of structural modifications to enhance biological activity and selectivity of glycine-related compounds Cioffi et al., 2016.

Hydrogen Bonding and Molecular Interactions

Anioła et al. (2014) investigated hydrogen-bonded complexes involving glycine derivatives, shedding light on the molecular interactions and structural changes induced by modifications at the glycine moiety. This work provides insight into the role of hydrogen bonding in the stability and behavior of glycine derivatives, which can influence the design of molecules for specific scientific and therapeutic purposes Anioła et al., 2014.

Chemical Synthesis and Structural Analysis

Penso et al. (2003) focused on the chemical synthesis of N-arylsulfonamido esters of L-tyrosine and D-(4-hydroxyphenyl)glycine, demonstrating a method to achieve N-chemoselective arylsulfonylation. This research contributes to the field by offering a pathway to synthesize structurally complex and biologically relevant molecules, potentially useful in drug development and chemical biology studies Penso et al., 2003.

Biological Activity and Enzyme Inhibition

Studies by Pollegioni et al. (2011) on glyphosate resistance highlight the role of protein engineering in developing glyphosate-resistant enzymes, demonstrating the impact of structural changes on biological activity and resistance. This area of research is crucial for understanding how modifications at the molecular level can influence enzyme function and herbicide resistance, which has significant implications for agriculture and biotechnology Pollegioni et al., 2011.

Eigenschaften

IUPAC Name |

2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-21(19,20)16(9-14(17)18)13-8-7-11-6-5-10-3-2-4-12(13)15(10)11/h2-4,7-8H,5-6,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUYXEBLHKBXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C2CCC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)

![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)